molecular formula C9H9NO5 B178299 dimethyl 4-hydroxypyridine-2,6-dicarboxylate CAS No. 19872-91-4

dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Cat. No.: B178299
CAS No.: 19872-91-4
M. Wt: 211.17 g/mol
InChI Key: FERASHUCDLDGHK-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS: 19872-91-4) is a pyridine derivative featuring two methoxycarbonyl groups at positions 2 and 6 and a hydroxyl group at position 3. It is synthesized via esterification of chelidamic acid with methanol and sulfuric acid, yielding a white solid with a moderate yield of 35% . This compound serves as a versatile intermediate in organic synthesis, particularly for metal coordination complexes and functionalized ligands . Its hydroxyl group enables diverse derivatization, including alkylation, halogenation, and cross-coupling reactions .

Properties

IUPAC Name

dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERASHUCDLDGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343829
Record name Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19872-91-4
Record name Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized from chelidamic acid and 2,2-dimethoxypropane . The reaction typically involves the use of methanol as a solvent and proceeds under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

dimethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which can have significant biological activities .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
DMHPDC has been investigated for its antiviral properties. In a study focused on synthesizing derivatives for anti-HIV activity, DMHPDC was identified as a precursor for various compounds that exhibited significant inhibitory effects against the virus. The synthesis involved free radical substitution reactions that enhanced the biological activity of the resulting derivatives .

Anti-Microbial Properties
Research has shown that DMHPDC and its derivatives can act as inhibitors against metallo-β-lactamases, enzymes produced by certain bacteria that confer resistance to antibiotics. This class of compounds has been synthesized and tested for their ability to inhibit these enzymes, thus potentially restoring the efficacy of existing antibiotics .

Catalysis

Synthesis Catalyst
DMHPDC is utilized as a catalyst in various organic syntheses. For instance, it has been employed in the synthesis of lanthanide complexes that exhibit strong luminescence properties. The use of ionic liquids as a reaction medium alongside DMHPDC has demonstrated improved yields and catalytic efficiency in synthesizing complex organic molecules .

One-Pot Reactions
The compound is also featured in one-pot synthesis protocols where it serves as a key intermediate. These methods allow for the efficient production of complex molecules with reduced reaction times and fewer purification steps, showcasing DMHPDC's utility in streamlining synthetic pathways .

Material Science

Luminescent Materials
DMHPDC derivatives have been explored for their luminescent properties, particularly in the development of materials for optoelectronic applications. The incorporation of DMHPDC into polymer matrices has resulted in materials with enhanced luminescence, making them suitable for use in light-emitting devices .

Chelating Agents
The compound acts as a chelating agent for metal ions, forming stable complexes that are useful in various applications including environmental remediation and catalysis. The ability to form stable complexes with rare earth metals enhances the functionality of these materials in industrial processes .

Case Studies

Study Title Objective Findings
Synthesis of Pyridine DerivativesTo explore antiviral propertiesDMHPDC derivatives showed significant anti-HIV activity through structural modification .
Catalytic Activity of Ionic LiquidsTo enhance synthesis efficiencyHigh yields were achieved using ionic liquid systems with DMHPDC as a catalyst .
Inhibition of Metallo-β-lactamasesTo combat antibiotic resistanceDMHPDC derivatives effectively inhibited resistant bacteria strains .

Mechanism of Action

Comparison with Similar Compounds

Dimethyl 4-Methoxypyridine-2,6-Dicarboxylate

  • Synthesis : Produced by methylating the hydroxyl group of dimethyl 4-hydroxypyridine-2,6-dicarboxylate using CH₃I and K₂CO₃ in DMF (70% yield) .
  • Key Differences :
    • The methoxy group enhances lipophilicity compared to the hydroxyl group, altering solubility and reactivity.
    • Lacks hydrogen-bonding capability, reducing its utility in coordination frameworks reliant on H-bonding interactions .
  • Applications : Primarily used as a precursor for further functionalization, such as in imidazole-based ligand synthesis for spin-crossover complexes .

Dimethyl 4-Bromo/Chloropyridine-2,6-Dicarboxylate

  • Synthesis : Bromination of this compound with TBA-P₂O₅ yields the bromo derivative (92% yield) . The chloro analog is prepared similarly.
  • Key Differences: Halogen substituents enable cross-coupling reactions (e.g., Suzuki, Sonogashira) for aryl/alkynyl group introduction . Higher reactivity in nucleophilic substitution compared to hydroxyl or methoxy derivatives.
  • Applications : Critical intermediates in synthesizing β-lactamase inhibitors and functionalized ligands .

Dimethyl 4-(Chloromethyl)pyridine-2,6-Dicarboxylate (CMDPA)

  • Synthesis : Derived from dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate via chlorination with SO₂Cl₂ .
  • Key Differences :
    • The chloromethyl group allows for Wittig condensations to form vinyl-linked dimers (e.g., DVDPA) .
    • Enhanced electrophilicity facilitates polymer and dendrimer synthesis .
  • Applications : Used in catalytic systems and ligand design for coordination polymers .

Alkynyloxy Derivatives (e.g., Dimethyl 4-(Pent-4-yn-1-yloxy)pyridine-2,6-dicarboxylate)

  • Synthesis: Mitsunobu coupling of this compound with propargyl alcohols .
  • Key Differences :
    • Alkynyl groups enable click chemistry for bioconjugation and material science applications.
    • Increased steric bulk compared to smaller substituents (e.g., hydroxyl, methoxy).
  • Applications : Building blocks for photoactive G-quadruplex DNA binders .

Comparative Data Table

Compound Substituent (Position 4) Key Reactivity Yield (%) Applications References
This compound -OH Hydrogen bonding, alkylation, halogenation 35 Coordination polymers, catalyst ligands
Dimethyl 4-methoxypyridine-2,6-dicarboxylate -OCH₃ Electrophilic substitution 70 Spin-crossover complexes
Dimethyl 4-bromopyridine-2,6-dicarboxylate -Br Cross-coupling reactions 92 β-lactamase inhibitors, Suzuki couplings
CMDPA -CH₂Cl Wittig condensation 83* Vinyl-linked dimers (DVDPA)
Alkynyloxy derivatives -O-(alkynyl) Click chemistry 45–79 Photocleavage agents, bioconjugation

*Yield for DVDPA synthesis using CMDPA .

Biological Activity

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (DMHPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound has a molecular formula of C9H9NO5C_9H_{9}NO_5 and a molecular weight of 211.17 g/mol. It can be synthesized through various methods, including the reaction of chelidamic acid with 2,2-dimethoxypropane under controlled conditions.

1. Anti-inflammatory and Analgesic Properties

DMHPDC has been studied for its potential anti-inflammatory and analgesic effects. Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

2. Calcium Channel Modulation

One of the notable activities of DMHPDC is its interaction with calcium channels. The compound has been shown to modulate calcium ion influx in various cell types, which is critical for numerous physiological processes including muscle contraction and neurotransmitter release. This mechanism underlies its potential use in cardiovascular therapies .

3. Anticancer Potential

Recent studies have highlighted the antiproliferative effects of DMHPDC on cancer cell lines. For instance, it has demonstrated significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, with IC50 values ranging from 0.17 to 2.69 µM. The pro-apoptotic effects observed suggest that DMHPDC may induce cell death in cancerous cells while exhibiting low toxicity towards normal cells .

The biological activity of DMHPDC can be attributed to several mechanisms:

  • Calcium Channel Interaction : By binding to calcium channels, DMHPDC modulates calcium influx, influencing cellular signaling pathways critical for various functions including muscle contraction and neurotransmitter release.
  • Reactive Oxygen Species (ROS) Modulation : In cancer cells, DMHPDC appears to affect ROS levels, which play a crucial role in apoptosis and cellular stress responses .

Table 1: Summary of Biological Activities of DMHPDC

Activity TypeObservationsReferences
Anti-inflammatoryInhibits inflammatory pathways
Calcium Channel ModulationModulates calcium influx in various cell types
AnticancerIC50 values: 0.17 - 2.69 µM against CLL cells
Pro-apoptotic EffectsInduces apoptosis in CLL cells with low toxicity

Case Study: Anticancer Activity

A study conducted on the effects of DMHPDC on CLL cell lines demonstrated significant cytotoxicity compared to conventional treatments like fludarabine phosphate. The mechanism was linked to increased ROS levels leading to enhanced apoptosis in malignant cells while sparing healthy cells .

Q & A

Q. Methodological Recommendation :

  • Use NMR and IR spectroscopy to monitor intermediate formation (e.g., enamine intermediates).
  • Optimize molar ratios of reactants (e.g., 1:2:1 for aldehyde:β-keto ester:ammonia) to minimize side products .

How can spectroscopic and crystallographic methods resolve structural ambiguities in substituted DHP derivatives?

Basic Research Focus
Structural confirmation of this compound requires multi-technique validation :

  • X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding patterns. For example, C–O bond lengths in ester groups typically range from 1.20–1.25 Å, confirming conjugation with the pyridine ring .
  • NMR spectroscopy : 1H^1H NMR signals for methyl ester groups appear at δ 3.6–3.8 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm depending on substituents .

Q. Methodological Recommendation :

  • Perform docking studies to map interactions with calcium channels or oxidoreductases.
  • Compare IC50_{50} values of derivatives with varying substituents using in vitro assays .

What strategies mitigate contradictions in reported biological activity data for DHP analogs?

Advanced Research Focus
Discrepancies often arise from:

  • Crystallographic polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters solubility and bioavailability .
  • Experimental conditions : Variations in assay pH or temperature affect redox behavior.

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., ISO 10993 for cytotoxicity).
  • Use HPLC purity checks to rule out degradation products .

How can computational modeling optimize the synthesis and bioactivity of DHPs?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts reaction pathways and transition states for Hantzsch synthesis. For example, DFT studies reveal that electron-deficient aldehydes accelerate cyclization .
  • Molecular Dynamics (MD) : Simulates DHP interactions with lipid bilayers to predict membrane permeability .

Q. Methodological Recommendation :

  • Use Gaussian 16 or VASP for quantum mechanical calculations.
  • Validate models with experimental XRD and NMR data .

What safety protocols are critical for handling DHP derivatives in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : DHPs with nitro or halogen substituents require neutralization before disposal due to potential toxicity .

Q. Regulatory Compliance :

  • Follow ECHA guidelines for hazard communication (e.g., GHS warning labels for H315/H319) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.